molecular formula C11H16N6O3 B1219085 3'-Deoxy-3'-methylaminoadenosine CAS No. 25787-43-3

3'-Deoxy-3'-methylaminoadenosine

Cat. No.: B1219085
CAS No.: 25787-43-3
M. Wt: 280.28 g/mol
InChI Key: ZARAVIBCBGMNJG-HUKYDQBMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3’-Methylamino-3’-deoxyadenosine is a modified nucleoside with the molecular formula C11H16N6O3. It is structurally similar to adenosine but with a methylamino group replacing the hydroxyl group at the 3’ position. This modification imparts unique chemical and biological properties to the compound, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’-Methylamino-3’-deoxyadenosine typically involves the modification of adenosine. One efficient method starts with adenosine, which is reacted with triethyl orthoacetate and acetyl bromide to yield 2’, 5’-O-acetyl-3’-bromo-3’-deoxyadenosine. This intermediate is then reacted with N-benzyl-4-nitrobenzenesulfonamide and thiophenol to produce 3’-(benzylamino)-3’-deoxyadenosine. Finally, treatment with palladium on carbon (Pd/C) and hydrogen (H2) yields 3’-Methylamino-3’-deoxyadenosine .

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 3’-Methylamino-3’-deoxyadenosine undergoes various chemical reactions, including:

    Substitution Reactions: The methylamino group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include halogenating agents and nucleophiles.

    Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives of 3’-Methylamino-3’-deoxyadenosine.

Scientific Research Applications

3’-Methylamino-3’-deoxyadenosine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3’-Methylamino-3’-deoxyadenosine involves its incorporation into nucleic acids or interaction with enzymes involved in nucleic acid metabolism. The methylamino group can interfere with normal nucleic acid function, leading to inhibition of replication or transcription processes. This makes it a potential candidate for antiviral and anticancer therapies .

Comparison with Similar Compounds

Uniqueness: 3’-Methylamino-3’-deoxyadenosine is unique due to the presence of the methylamino group, which imparts distinct chemical and biological properties compared to its analogs. This modification can enhance its interaction with specific molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

25787-43-3

Molecular Formula

C11H16N6O3

Molecular Weight

280.28 g/mol

IUPAC Name

(2R,3R,4S,5S)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)-4-(methylamino)oxolan-3-ol

InChI

InChI=1S/C11H16N6O3/c1-13-6-5(2-18)20-11(8(6)19)17-4-16-7-9(12)14-3-15-10(7)17/h3-6,8,11,13,18-19H,2H2,1H3,(H2,12,14,15)/t5-,6-,8-,11-/m1/s1

InChI Key

ZARAVIBCBGMNJG-HUKYDQBMSA-N

Isomeric SMILES

CN[C@@H]1[C@H](O[C@H]([C@@H]1O)N2C=NC3=C(N=CN=C32)N)CO

SMILES

CNC1C(OC(C1O)N2C=NC3=C(N=CN=C32)N)CO

Canonical SMILES

CNC1C(OC(C1O)N2C=NC3=C(N=CN=C32)N)CO

Synonyms

3'-deoxy-3'-methylaminoadenosine
3'-methylamino-3'-deoxyadenosine

Origin of Product

United States

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